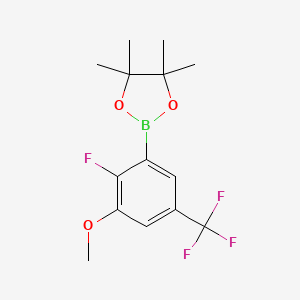![molecular formula C14H13FN4 B14031900 (S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B14031900.png)
(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a fluorinated pyridine ring fused with an imidazo[1,2-a]pyridine moiety, making it a valuable subject for various scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This is usually achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Fluorination: Introduction of the fluorine atom at the 6-position of the pyridine ring can be accomplished using electrophilic fluorinating agents such as Selectfluor.
Chiral Amination:
Industrial Production Methods
For industrial-scale production, the synthesis route is optimized for cost-effectiveness and yield. This often involves:
Catalytic Reactions: Utilizing catalysts to improve reaction efficiency and selectivity.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction control and scalability.
Green Chemistry Principles: Employing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorinated position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups such as alkyl or aryl groups.
Scientific Research Applications
(S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a lead compound in the development of new pharmaceuticals, particularly for targeting neurological disorders.
Biological Studies: Employed in the study of receptor-ligand interactions and enzyme inhibition.
Industrial Applications: Utilized in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of (S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine involves its interaction with specific molecular targets, such as:
Receptors: Binding to G-protein coupled receptors (GPCRs) to modulate signal transduction pathways.
Enzymes: Inhibition of key enzymes involved in metabolic pathways, leading to altered cellular functions.
Ion Channels: Modulation of ion channel activity, affecting neuronal excitability and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(6-Chloro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- (S)-1-(6-Bromo-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine
- (S)-1-(6-Methyl-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine
Uniqueness
The fluorine atom in (S)-1-(6-Fluoro-3-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)ethanamine imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, distinguishing it from its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C14H13FN4 |
|---|---|
Molecular Weight |
256.28 g/mol |
IUPAC Name |
(1S)-1-(6-fluoro-3-pyridin-3-ylimidazo[1,2-a]pyridin-2-yl)ethanamine |
InChI |
InChI=1S/C14H13FN4/c1-9(16)13-14(10-3-2-6-17-7-10)19-8-11(15)4-5-12(19)18-13/h2-9H,16H2,1H3/t9-/m0/s1 |
InChI Key |
MIMRZIZAZNUDGX-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C1=C(N2C=C(C=CC2=N1)F)C3=CN=CC=C3)N |
Canonical SMILES |
CC(C1=C(N2C=C(C=CC2=N1)F)C3=CN=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
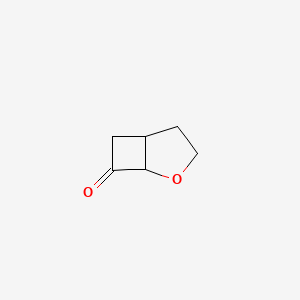
![2-Chloro-5-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14031834.png)
![3-Azabicyclo[4.1.0]heptan-5-OL hcl](/img/structure/B14031837.png)


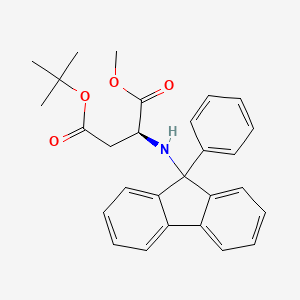
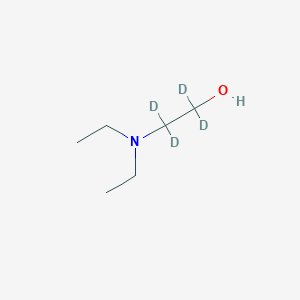
![N,N-Diethyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B14031886.png)
![2-(1-(3-Bromophenyl)-1h-benzo[d]imidazol-5-yl)propan-2-ol](/img/structure/B14031889.png)
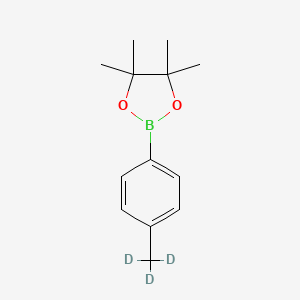
![Dipotassium;4,9-bis(4-bromophenyl)-3,5,8,10,13,14-hexaoxa-4,9-diboranuidapentacyclo[7.3.1.14,12.02,7.06,11]tetradecane;tetrahydrate](/img/structure/B14031911.png)
